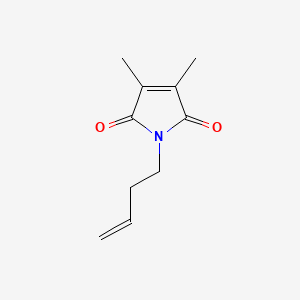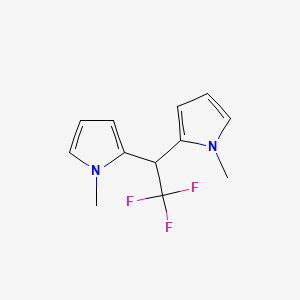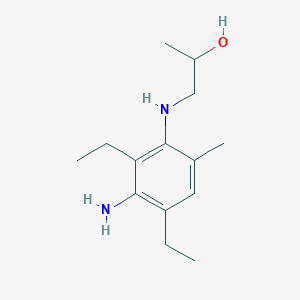
1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione is an organic compound with the molecular formula C16H12Br2O2 It is characterized by the presence of two bromophenyl groups attached to an octadiene-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione typically involves the reaction of 4-bromobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diene-dione structure to more saturated compounds.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons or alcohols.
Substitution: Compounds with various functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the diene-dione backbone can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Bis(4-chlorophenyl)octa-3,5-diene-2,7-dione: Similar structure but with chlorine atoms instead of bromine.
1,8-Bis(4-fluorophenyl)octa-3,5-diene-2,7-dione: Fluorine atoms replace the bromine atoms.
1,8-Bis(4-methylphenyl)octa-3,5-diene-2,7-dione: Methyl groups instead of bromine atoms.
Uniqueness
1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its analogs with different substituents.
Propriétés
Numéro CAS |
881391-27-1 |
|---|---|
Formule moléculaire |
C20H16Br2O2 |
Poids moléculaire |
448.1 g/mol |
Nom IUPAC |
1,8-bis(4-bromophenyl)octa-3,5-diene-2,7-dione |
InChI |
InChI=1S/C20H16Br2O2/c21-17-9-5-15(6-10-17)13-19(23)3-1-2-4-20(24)14-16-7-11-18(22)12-8-16/h1-12H,13-14H2 |
Clé InChI |
VANXURDNCIWBNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)C=CC=CC(=O)CC2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)
![N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12594404.png)

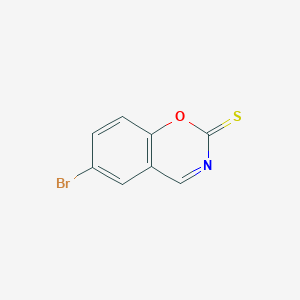
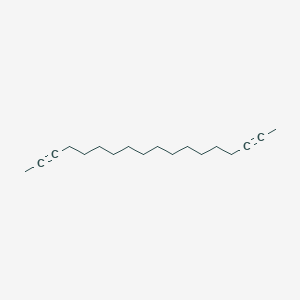
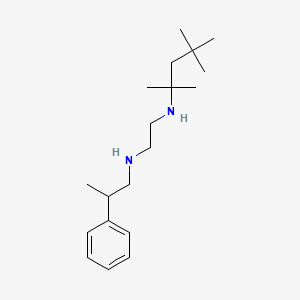
![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)
![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)
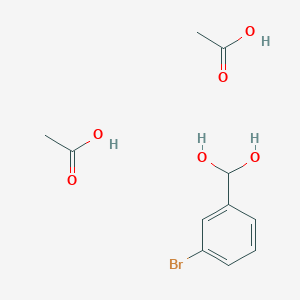
![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
